molecular formula C7H14O6 B013698 Methyl alpha-D-galactopyranoside CAS No. 3396-99-4

Methyl alpha-D-galactopyranoside

Cat. No.: B013698
CAS No.: 3396-99-4
M. Wt: 194.18 g/mol
InChI Key: HOVAGTYPODGVJG-PZRMXXKTSA-N
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Description

Methyl alpha-D-galactoside is an alpha-D-galactoside having a methyl substituent at the anomeric position. It is an alpha-D-galactoside, a methyl D-galactoside and a monosaccharide derivative.
Methyl alpha-D-galactopyranoside is a natural product found in Ligustrum obtusifolium, Perilla frutescens, and Cichorium intybus with data available.

Mechanism of Action

Target of Action

Methyl alpha-D-galactopyranoside primarily targets the extracellular and intracellular α-galactosidases of the yeast Debaryomyces hansenii UFV-1 . These enzymes are responsible for the hydrolysis of alpha-galactosides, a type of sugar molecule, into monosaccharides.

Mode of Action

This compound acts as a potent inhibitor against these α-galactosidases . It binds to the active sites of these enzymes, preventing them from catalyzing the breakdown of alpha-galactosides. This interaction alters the normal function of the enzymes, leading to changes in the metabolic processes within the yeast cells.

Pharmacokinetics

It is known to be soluble in water , which could influence its bioavailability and distribution within biological systems.

Result of Action

The primary result of this compound’s action is the inhibition of α-galactosidases in Debaryomyces hansenii UFV-1, leading to changes in the yeast’s metabolic processes . The specific molecular and cellular effects depend on the role of these enzymes in the yeast’s metabolism and require further investigation.

Biochemical Analysis

Biochemical Properties

Methyl alpha-D-galactopyranoside plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It is known to inhibit the activity of Debaryomyces hansenii UFV-1 extracellular and intracellular alpha-galactosidases . These enzymes are responsible for breaking down complex carbohydrates into simpler sugars. By inhibiting these enzymes, this compound can be used to study the metabolic pathways involving galactose and its derivatives.

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by interfering with carbohydrate metabolism, which can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory effect on alpha-galactosidases can lead to an accumulation of galactose-containing compounds within cells, potentially altering cellular activities and metabolic fluxes .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through enzyme inhibition. It binds to the active sites of alpha-galactosidases, preventing these enzymes from catalyzing the hydrolysis of galactose-containing substrates . This binding interaction is crucial for understanding how this compound can modulate biochemical pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under standard storage conditions, but its long-term effects on cellular function can vary depending on the experimental setup. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of alpha-galactosidases, affecting cellular metabolism over time .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, it can effectively inhibit alpha-galactosidases without causing significant adverse effects. At higher doses, there may be toxic or adverse effects, including disruptions in carbohydrate metabolism and potential toxicity to certain tissues . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research.

Metabolic Pathways

This compound is involved in metabolic pathways related to carbohydrate metabolism. It interacts with enzymes such as alpha-galactosidases, which play a key role in the breakdown of galactose-containing compounds . By inhibiting these enzymes, this compound can alter metabolic fluxes and affect the levels of various metabolites within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments. Understanding the transport mechanisms of this compound is essential for elucidating its effects on cellular functions and metabolic pathways .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its inhibitory effects on alpha-galactosidases . The precise localization of this compound is important for understanding its role in cellular metabolism and enzyme regulation.

Biological Activity

Methyl alpha-D-galactopyranoside (MAG) is a glycoside that has garnered attention for its diverse biological activities. This article explores its antimicrobial, anticancer, and biochemical properties, supported by case studies and research findings.

This compound is a monosaccharide derivative, characterized by the presence of a methyl group at the anomeric carbon of the galactopyranose structure. Its molecular formula is C_7H_{14}O_6, and it is classified as an O-glycosyl compound.

Antimicrobial Activity

MAG exhibits significant antimicrobial properties against various pathogens. Research indicates that it acts as a potent inhibitor of α-galactosidases, particularly those found in Debaryomyces hansenii .

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The antimicrobial efficacy of MAG can be quantified through MIC and MBC values. For instance, studies have shown that MAG derivatives possess MIC values ranging from 0.03 to 0.12 mM against specific bacterial strains .

CompoundMIC (mmol/L)MBC (mmol/L)
Methyl α-D-galactopyranoside0.03-0.12Identical to MIC

The antimicrobial activity is believed to correlate with the compound's amphiphilic properties, which enable interaction with microbial membranes, leading to cell lysis .

Anticancer Properties

Recent investigations into MAG derivatives have revealed promising anticancer activities. A study highlighted that certain methyl α-D-galactopyranoside esters exhibited significant inhibition against various cancer cell lines, showcasing potential as therapeutic agents .

Structure-Activity Relationship (SAR)

The SAR analysis indicated that modifications in the acyl chain length and substitutions on the aromatic rings significantly enhanced the anticancer efficacy of MAG derivatives. For example, compounds with longer aliphatic chains demonstrated increased activity against cancer cells .

Case Studies

  • Inhibition of Pathogenic Fungi : A study assessed the antifungal activity of MAG derivatives against Aspergillus niger and Aspergillus flavus, revealing that certain modifications led to enhanced antifungal properties .
  • Binding Studies : Research involving binding interactions between MAG and artificial receptors provided insights into its molecular recognition capabilities. The binding modes were elucidated using crystallography, showcasing non-covalent interactions that stabilize receptor-carbohydrate complexes .
  • Transport Mechanisms : Investigations into the transport mechanisms of MAG through lactose permease (LacY) in Escherichia coli demonstrated its role in sugar transport systems, highlighting its biochemical relevance .

Scientific Research Applications

Inhibitory Properties

Alpha-Galactosidase Inhibition:
MαG is recognized as an inhibitor of alpha-galactosidase (α-Gal A), an enzyme involved in the metabolism of glycosphingolipids. This inhibition has implications for treating Fabry disease, a genetic disorder caused by the deficiency of this enzyme. Research indicates that MαG can serve as a potential therapeutic agent by modulating enzyme activity, thus aiding in the management of related metabolic disorders .

Potential Antiviral Activity:
Recent studies have explored the interaction of MαG esters with viral proteins, specifically targeting the SARS-CoV-2 main protease. Molecular docking simulations suggest that MαG derivatives exhibit strong binding affinities with critical residues of the protease, indicating potential antiviral applications against COVID-19 .

Antimicrobial Applications

Synthesis of Methyl β-D-Galactopyranoside Esters:
MαG has been utilized to synthesize various methyl β-D-galactopyranoside esters, which have shown promising antimicrobial activity. Studies demonstrated that these esters possess significant antifungal properties, outperforming antibacterial effects against several pathogenic strains . The minimum inhibitory concentration (MIC) values for some synthesized esters were reported as low as 0.352 mg/ml against Bacillus subtilis and Escherichia coli .

Phytochemical Applications:
MαG is also derived from natural sources such as the tubers of Stachys affinis, where it contributes to the plant's biological activities. Its extraction and analysis have led to insights into its potential health benefits .

Biochemical Research

Role in Glycosylation Studies:
MαG is frequently employed in glycosylation reactions due to its ability to act as a glycosyl donor. This property is crucial in synthesizing complex carbohydrates and studying their biological functions. Its application in computational studies has provided valuable insights into the hydration dynamics of galactose derivatives .

Cell Culture Applications:
In cell biology, MαG has been used to enhance cell adhesion and growth in various culture systems. Its role as a scaffold material in tissue engineering has been investigated, particularly concerning extracellular matrix interactions .

Pharmacological Insights

ADMET Properties:
The pharmacokinetic profile of MαG derivatives shows favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) characteristics. These properties suggest that modified forms of MαG could be developed into safe therapeutic agents with enhanced efficacy against microbial infections .

Structure-Activity Relationships (SAR):
Research into SAR has revealed that specific modifications to the acyl chains of MαG can significantly alter its biological activity. Compounds with longer aliphatic chains or specific aromatic groups demonstrated enhanced antimicrobial potency .

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Inhibitory PropertiesAlpha-Gal A inhibitionPotential treatment for Fabry disease
Antiviral ActivitySARS-CoV-2 main protease inhibitionStrong binding affinities observed
Antimicrobial ActivitySynthesis of esters for antimicrobial testingEffective against Bacillus subtilis and E. coli
Biochemical ResearchGlycosylation reactionsImportant for studying carbohydrate functions
Cell Culture ApplicationsEnhancing cell adhesionUseful in tissue engineering
Pharmacological InsightsADMET profilingFavorable safety profile for therapeutic development

Properties

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4+,5+,6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVAGTYPODGVJG-PZRMXXKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30187575
Record name Methyl alpha-galactopyranoside
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3396-99-4, 34004-14-3
Record name Methyl α-D-galactopyranoside
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Record name Methyl-galactopyranoside
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Record name Methyl alpha-galactoside
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02100
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Record name Methyl alpha-galactopyranoside
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Record name Methyl α-D-galactopyranoside
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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